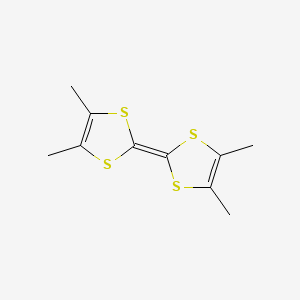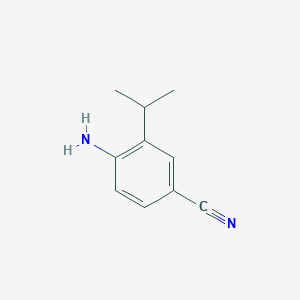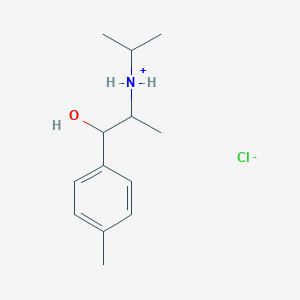![molecular formula C14H13BO4 B12092142 Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]- CAS No. 420800-55-1](/img/structure/B12092142.png)
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically requires the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction is carried out in a suitable solvent, such as toluene or ethanol, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with specific molecular targets, such as serine proteases, by forming a stable boronate ester, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is unique due to the presence of both formyl and phenylmethoxy substituents on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other formylphenylboronic acids. The phenylmethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Properties
CAS No. |
420800-55-1 |
|---|---|
Molecular Formula |
C14H13BO4 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
(2-formyl-6-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2 |
InChI Key |
ZZCHISPSGSGSLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OCC2=CC=CC=C2)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)
![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)







![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)

